N-[2-[2-(8-heptadecenyl)-4,5-dihydro-1H-imidazol-1-yl]ethyl]ethylenediamine
Description
Properties
CAS No. |
3528-64-1 |
|---|---|
Molecular Formula |
C24H48N4 |
Molecular Weight |
392.7 g/mol |
IUPAC Name |
N'-[2-[2-[(E)-heptadec-8-enyl]-4,5-dihydroimidazol-1-yl]ethyl]ethane-1,2-diamine |
InChI |
InChI=1S/C24H48N4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24-27-21-23-28(24)22-20-26-19-18-25/h9-10,26H,2-8,11-23,25H2,1H3/b10-9+ |
InChI Key |
SYNVBUPZJKYKQJ-MDZDMXLPSA-N |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC1=NCCN1CCNCCN |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC1=NCCN1CCNCCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[2-(8-heptadecenyl)-4,5-dihydro-1H-imidazol-1-yl]ethyl]ethylenediamine typically involves the reaction of 8-heptadecenylamine with ethylenediamine in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as column chromatography to isolate the pure compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to enhance yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain product consistency and quality .
Chemical Reactions Analysis
Types of Reactions
N-[2-[2-(8-heptadecenyl)-4,5-dihydro-1H-imidazol-1-yl]ethyl]ethylenediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The imidazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted imidazole derivatives .
Scientific Research Applications
N-[2-[2-(8-heptadecenyl)-4,5-dihydro-1H-imidazol-1-yl]ethyl]ethylenediamine has several applications in scientific research:
Polymer Chemistry: It is used as an initiator in atom transfer radical polymerization (ATRP) to synthesize well-defined polymers with controlled molecular weights.
Material Science: The compound is employed in the development of advanced materials with specific properties, such as enhanced corrosion resistance.
Biological Studies: Research is ongoing to explore its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of N-[2-[2-(8-heptadecenyl)-4,5-dihydro-1H-imidazol-1-yl]ethyl]ethylenediamine involves its ability to form stable complexes with transition metals, which facilitates various catalytic processes. The imidazole ring plays a crucial role in coordinating with metal ions, thereby influencing the reactivity and selectivity of the compound in different reactions .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: (Z)-N-(2-Aminoethyl)-N'-[2-(2-(8-heptadecenyl)-4,5-dihydro-1H-imidazol-1-yl)ethyl]ethylenediamine
- Synonyms: 2-(8-Heptadecenyl)-4,5-dihydro-1H-imidazole-1-ethylamine Imidrol OC (EINECS 222-551-8)
- CAS Number : 65817-50-7
- Molecular Formula : C₂₄H₄₈N₄
- Molecular Weight : 392.67 g/mol
- Key Features :
The compound is structurally related to other imidazoline-ethylenediamine derivatives, differing in alkyl chain length, saturation, and functional groups. Below is a detailed comparison:
Table 1: Structural and Physicochemical Comparisons
*Estimated based on structural analogs.
Key Differences and Implications :
Alkyl Chain Saturation: The target compound’s unsaturated 8Z-heptadecenyl chain introduces conformational flexibility and lower melting points compared to saturated analogs (e.g., 2791-37-9) . This enhances solubility in nonpolar media, critical for emulsification . Saturated chains (e.g., heptadecyl) improve thermal stability, making them suitable for high-temperature applications .
Functional Groups: Ethylenediamine vs. Ethanol: The ethylenediamine moiety in the target compound provides two primary amines, increasing hydrogen-bonding capacity (polar surface area = 65.68 vs. 44 Ų in the ethanol derivative), which enhances water solubility and surfactant efficiency . Amide vs. Amine: The octadecanamide derivative (1268634-17-8) exhibits a higher cLogP (15.5) due to the hydrophobic amide group, favoring use in lubricants over aqueous formulations .
Chain Length :
- Shorter chains (e.g., undecyl in 42966-04-1) reduce molecular weight (310.52 vs. 392.67) and cLogP (~3.8 vs. 5.02), improving biodegradability but limiting surfactant durability .
Stereochemistry :
- The Z-configuration in the target compound’s double bond may influence biological activity, as seen in other unsaturated surfactants .
Research Findings :
- Synthesis : Imidazoline derivatives are typically synthesized via cyclocondensation of ethylenediamine with fatty acids or nitriles . The target compound’s unsaturated chain requires controlled reaction conditions to preserve the Z-configuration .
- Performance : In corrosion inhibition studies, unsaturated imidazolines show superior adsorption on metal surfaces compared to saturated analogs due to π-electron interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
